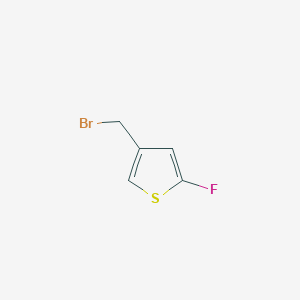
4-(Bromomethyl)-2-fluorothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-fluorothiophene is an organofluorine compound that features a thiophene ring substituted with a bromomethyl group at the 4-position and a fluorine atom at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-fluorothiophene typically involves the bromination of 2-fluorothiophene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent flow rates. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-fluorothiophene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or stannanes, are used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted thiophenes with various functional groups.
Oxidation: Thiophene sulfoxides and sulfones.
Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-fluorothiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It is explored for its potential as a precursor in the synthesis of biologically active compounds, including anti-cancer and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-fluorothiophene in chemical reactions involves the activation of the bromomethyl group, which acts as a leaving group in nucleophilic substitution reactions. The fluorine atom at the 2-position can influence the electronic properties of the thiophene ring, affecting its reactivity and stability. In cross-coupling reactions, the compound undergoes oxidative addition to form a palladium complex, followed by transmetalation and reductive elimination to form the final product .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)thiophene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
2-Fluorothiophene: Lacks the bromomethyl group, making it less versatile in nucleophilic substitution reactions.
4-(Chloromethyl)-2-fluorothiophene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity in substitution reactions.
Uniqueness
4-(Bromomethyl)-2-fluorothiophene is unique due to the combined presence of both bromomethyl and fluorine substituents, which impart distinct electronic and steric properties. This combination allows for a wide range of chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and materials science .
Propiedades
Número CAS |
1400991-71-0 |
|---|---|
Fórmula molecular |
C5H4BrFS |
Peso molecular |
195.05 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-fluorothiophene |
InChI |
InChI=1S/C5H4BrFS/c6-2-4-1-5(7)8-3-4/h1,3H,2H2 |
Clave InChI |
ARHCZOMFXDPSKO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


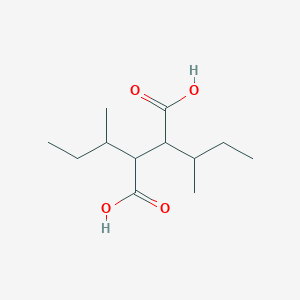

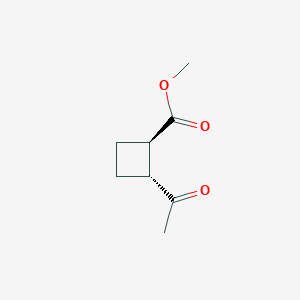

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-ethyloxane-3,4,5-triol](/img/structure/B15198369.png)

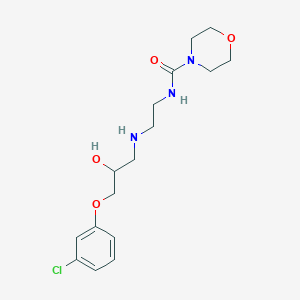
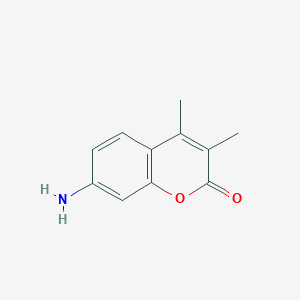


![1-[5-(Hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione](/img/structure/B15198420.png)

![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione](/img/structure/B15198436.png)

